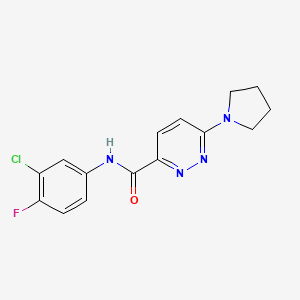
N-(3-chloro-4-fluorophenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-fluorophenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide, also known as CFPPC, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of pyridazine derivatives and has shown promising results in various studies.
Applications De Recherche Scientifique
Synthesis and Biological Activities
Cytotoxic and Antioxidant Evaluation : Research focused on the synthesis of new heterocyclic compounds, including derivatives related to the given chemical structure, to evaluate their cytotoxic and antioxidant activities. The studies involve synthesizing compounds through condensation reactions and evaluating their activities via MTT assay for cytotoxicity and DPPH method for antioxidant activity. For example, certain derivatives have shown activity as cytotoxic agents and others as antioxidants, highlighting the potential for these compounds in developing therapeutic agents (Journals Iosr, Priyanka B Kolanpaka, Sammaiah Gade, 2015).
Antimicrobial and Antiproliferative Activities : Compounds synthesized from related structures have been studied for their antimicrobial and antiproliferative effects. These studies involve the creation of novel heterocycles and evaluating their activities against various pathogens and cancer cell lines, providing insights into the potential therapeutic uses of these compounds in treating infectious diseases and cancer (Asmaa M. Fahim, H. Tolan, H. Awad, Eman H. I. Ismael, 2021).
Synthesis and Antimicrobial Activity
- Semicarbazone Derivatives : The synthesis of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives has been explored, showing that these compounds possess notable antimicrobial activities. This research suggests the potential for developing new antimicrobial agents based on these frameworks, with some derivatives showing significant activity against bacterial and fungal strains (M. Ahsan, M. Amir, Mohamed Afroz Bakht, J. G. Samy, Mohamed Zaheen Hasan, Shivli Nomani, 2016).
Synthesis and Antitubercular Activities
- Carboxamide Derivatives : The design and synthesis of carboxamide derivatives linked to heterocyclic structures have been investigated for their antitubercular and antibacterial activities. Some of these novel compounds have shown to be more potent than reference drugs like Pyrazinamide and Streptomycin, indicating their potential as new antitubercular agents. This research highlights the importance of structural modification and testing in discovering new drugs for tuberculosis treatment (S. Bodige, P. Ravula, K. C. Gulipalli, Srinivas Endoori, P. K. R. Cherukumalli, J. Chandra, N. Seelam, 2020).
Propriétés
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN4O/c16-11-9-10(3-4-12(11)17)18-15(22)13-5-6-14(20-19-13)21-7-1-2-8-21/h3-6,9H,1-2,7-8H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOYBUNQHQYKPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[1-methanesulfonyl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2632650.png)

![2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2632653.png)

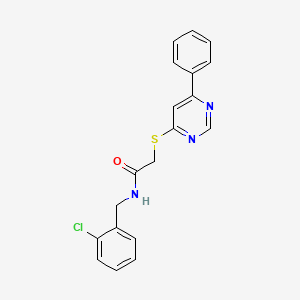


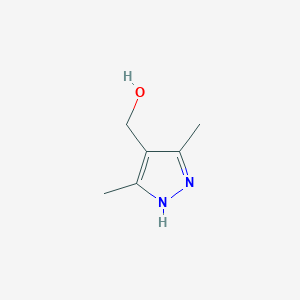
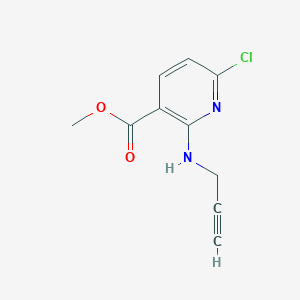
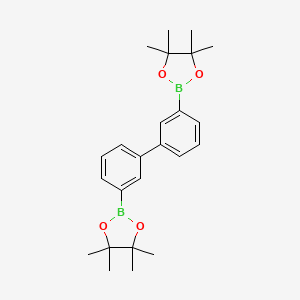
![1-[4-Chloro-3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B2632670.png)
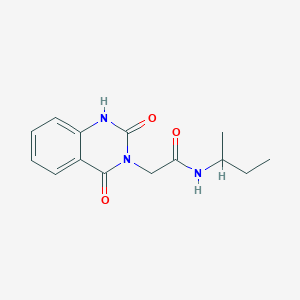
![[3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2632672.png)
